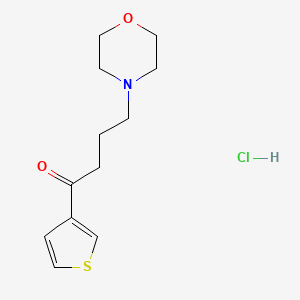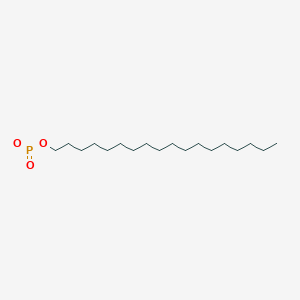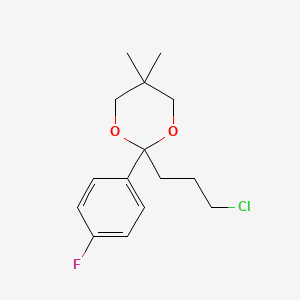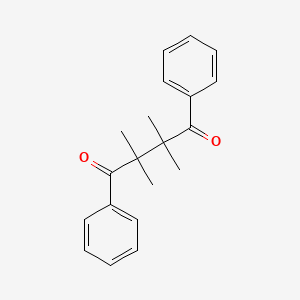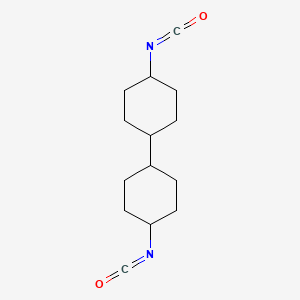
4,4'-Diisocyanato-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diisocyanato-1,1’-bi(cyclohexane) is an organic compound belonging to the class of isocyanatesThis compound is characterized by its two isocyanate groups attached to a cyclohexane ring, making it a versatile building block in the synthesis of various polymers and materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be synthesized through the hydrogenation of methylene diphenyl diisocyanate. This process involves the reduction of the aromatic rings to aliphatic rings under high pressure and temperature conditions . Another method involves the phosgenation of 4,4’-diaminodicyclohexylmethane, where phosgene reacts with the diamine to form the diisocyanate .
Industrial Production Methods
Industrial production of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of methylene diphenyl diisocyanate to the desired diisocyanate .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include polyurethanes, ureas, and urethanes. These products are valued for their mechanical strength, flexibility, and resistance to abrasion and hydrolysis .
Wissenschaftliche Forschungsanwendungen
4,4’-Diisocyanato-1,1’-bi(cyclohexane) has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and urethanes . The molecular targets include active hydrogen-containing compounds, and the pathways involve addition reactions that result in polymerization and cross-linking .
Vergleich Mit ähnlichen Verbindungen
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,4-Diisocyanatocyclohexane: Another diisocyanate with similar reactivity but different structural properties.
Methylene diphenyl diisocyanate: The aromatic counterpart of 4,4’-Diisocyanato-1,1’-bi(cyclohexane), used in similar applications but with different mechanical properties.
The uniqueness of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) lies in its aliphatic nature, which provides enhanced resistance to ultraviolet light and weathering compared to its aromatic counterparts .
Eigenschaften
CAS-Nummer |
25143-49-1 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
1-isocyanato-4-(4-isocyanatocyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H20N2O2/c17-9-15-13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-18/h11-14H,1-8H2 |
InChI-Schlüssel |
XXHBOIDTCOIIII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2CCC(CC2)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

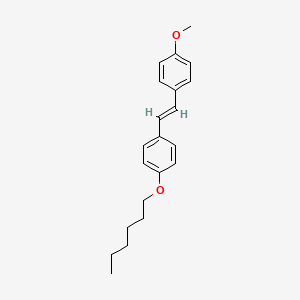

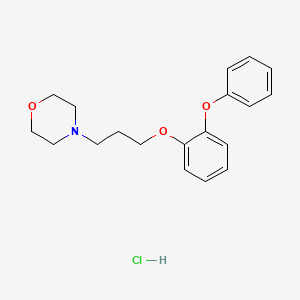
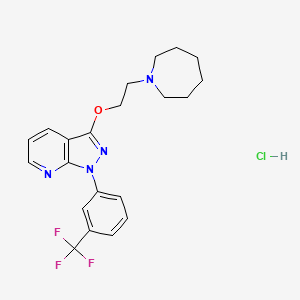
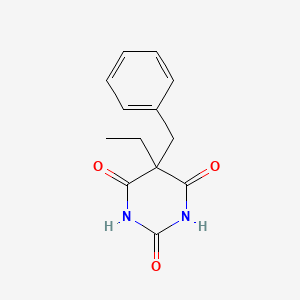
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
